molecular formula C9H12O3 B13525555 1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylicacid

1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylicacid

Cat. No.: B13525555
M. Wt: 168.19 g/mol
InChI Key: XWELNZAPLYAAQP-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with a cyclopropylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method involves the use of cyclopropyl methyl ketone as a starting material, which undergoes oxidation with sodium hypobromite to yield the desired acid .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and nickel-catalyzed reductive cross-coupling have been explored for the efficient synthesis of cyclopropyl-containing compounds .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbonyl group to form alcohols or other derivatives.

    Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cyclopropyl methyl ketone yields the corresponding carboxylic acid .

Scientific Research Applications

1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group can participate in various chemical interactions, including π-stacking and hydrogen bonding, which influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

  • Diethyl 2-acetamido-2-(cyclopropylmethyl)malonate
  • 2-(Cyclopropylmethyl)-2-acetamidopropanedioic acid
  • 2-Acetamido-3-cyclopropylpropanoic acid

Uniqueness: 1-(Cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1-(cyclopropylmethyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H12O3/c10-7-4-9(5-7,8(11)12)3-6-1-2-6/h6H,1-5H2,(H,11,12)

InChI Key

XWELNZAPLYAAQP-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2(CC(=O)C2)C(=O)O

Origin of Product

United States

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